3-Bromo-2-hydroxy-5-nitropyridine
Overview
Description
3-Bromo-2-hydroxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C(_5)H(_3)BrN(_2)O(_3) It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-nitropyridine typically involves the bromination of 2-hydroxy-5-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Major Products:
Substitution: Formation of 3-substituted-2-hydroxy-5-nitropyridine derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminopyridine.
Oxidation: Formation of 3-bromo-2-oxo-5-nitropyridine.
Scientific Research Applications
3-Bromo-2-hydroxy-5-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxyl group can form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- 3-Bromo-2-hydroxy-5-methylpyridine
- 3-Bromo-2-hydroxy-5-chloropyridine
- 3-Bromo-2-hydroxy-5-fluoropyridine
Comparison: 3-Bromo-2-hydroxy-5-nitropyridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its methyl, chloro, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles.
Biological Activity
3-Bromo-2-hydroxy-5-nitropyridine (CHBrNO) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom, a hydroxyl group, and a nitro group, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, examining its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound includes:
- Bromine atom at the 3-position.
- Hydroxyl group at the 2-position.
- Nitro group at the 5-position.
These functional groups play critical roles in the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves inducing apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.4 |
A549 | 22.7 |
HeLa | 18.9 |
These findings indicate that this compound may serve as a lead compound in anticancer drug development.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting key enzymes involved in cellular metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the bromine atom may allow the compound to integrate into lipid membranes, causing permeability changes.
- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various nitro-pyridine derivatives, including this compound, demonstrating its broad-spectrum antimicrobial activity against resistant strains .
- Anticancer Research : A recent publication in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer .
Properties
IUPAC Name |
3-bromo-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOHRDMTWDAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346570 | |
Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-33-6 | |
Record name | 3-Bromo-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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